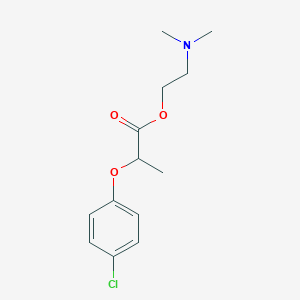
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester, also known as Clofibric acid, is a chemical compound that has been extensively studied in the scientific community. It is a synthetic compound that belongs to the class of fibric acids, which are commonly used as lipid-lowering agents. Clofibric acid has been widely used in scientific research for its ability to modulate various biological processes, and its mechanism of action has been extensively studied.
Wirkmechanismus
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid exerts its biological effects by binding to PPARs, which are nuclear receptors that play a key role in lipid metabolism, inflammation, and cell proliferation. 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid binds to PPARs and activates their transcriptional activity, leading to the upregulation of genes involved in lipid metabolism, inflammation, and cell proliferation. This mechanism of action has been extensively studied and is well understood.
Biochemische Und Physiologische Effekte
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has been shown to have a variety of biochemical and physiological effects. It has been shown to lower plasma triglyceride levels and increase plasma high-density lipoprotein (HDL) levels in animal models and humans. 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has also been shown to reduce inflammation and cell proliferation in various cell types. These effects are mediated by the activation of PPARs and the upregulation of genes involved in lipid metabolism, inflammation, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the role of PPARs in lipid metabolism, inflammation, and cell proliferation. It is also relatively inexpensive and easy to synthesize, making it accessible to a wide range of researchers. However, there are some limitations to its use. 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has been shown to have off-target effects on other nuclear receptors, which can complicate data interpretation. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid. One area of interest is the development of more selective PPAR agonists that do not have off-target effects on other nuclear receptors. Another area of interest is the development of more water-soluble analogs of 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid that can be used in a wider range of experiments. Additionally, further research is needed to fully understand the role of PPARs in lipid metabolism, inflammation, and cell proliferation, and how 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid and other PPAR agonists can be used to modulate these processes.
Synthesemethoden
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid can be synthesized using a variety of methods, including the reaction of p-chlorophenol with chloroacetic acid, followed by esterification with dimethylaminoethanol. Another method involves the reaction of 2-bromo-2-methylpropionic acid with p-chlorophenol, followed by esterification with dimethylaminoethanol. These methods have been extensively studied and optimized for the synthesis of 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid.
Wissenschaftliche Forschungsanwendungen
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has been extensively studied for its application in scientific research. It has been shown to modulate various biological processes, including lipid metabolism, inflammation, and cell proliferation. 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has been used as a tool to study the role of peroxisome proliferator-activated receptors (PPARs) in lipid metabolism. It has also been used to study the effects of PPARs on inflammation and cell proliferation.
Eigenschaften
CAS-Nummer |
15485-48-0 |
|---|---|
Produktname |
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester |
Molekularformel |
C13H18ClNO3 |
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 2-(4-chlorophenoxy)propanoate |
InChI |
InChI=1S/C13H18ClNO3/c1-10(13(16)17-9-8-15(2)3)18-12-6-4-11(14)5-7-12/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
WXPANMBBQDIBJJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl |
Synonyme |
2-(p-Chlorophenoxy)propionic acid 2-(dimethylamino)ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



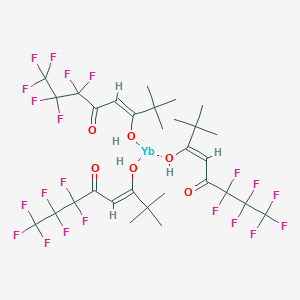
![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)
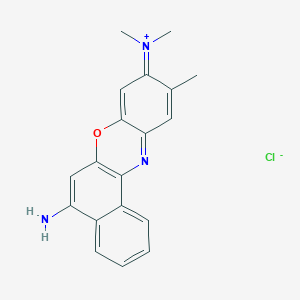
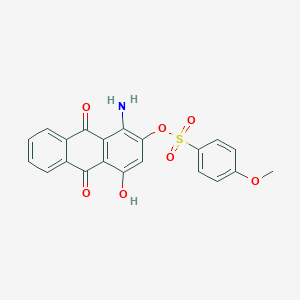
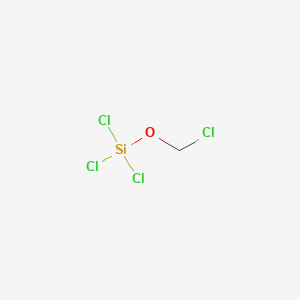
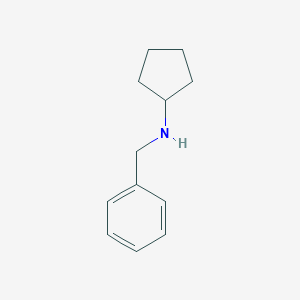
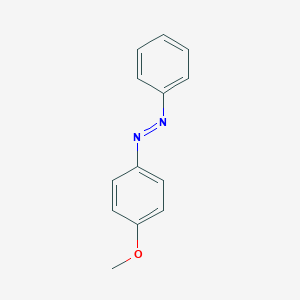

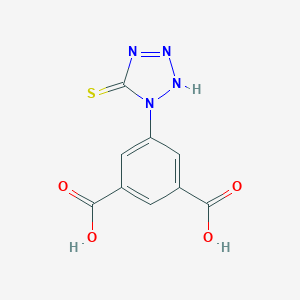
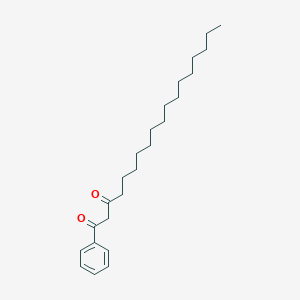

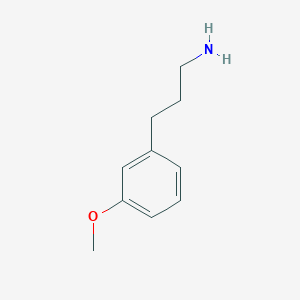
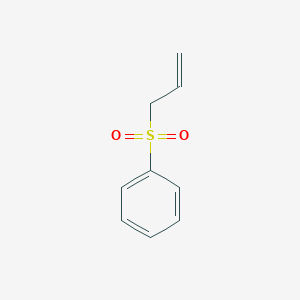
![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)